molecular formula C11H14N2O B10841832 2-Methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime

2-Methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime

Cat. No.: B10841832
M. Wt: 190.24 g/mol
InChI Key: ZJNKUZQXZJOGMM-VQHVLOKHSA-N
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Description

2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime is an organic compound that features a pyridine ring attached to a pentenone structure with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime typically involves the reaction of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation is confirmed by spectroscopic methods such as IR and NMR .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime involves its interaction with biological targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
  • 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives

Uniqueness

2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime is unique due to its specific structure, which combines a pyridine ring with an oxime functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(E)-2-methyl-3-nitrosopent-1-enyl]pyridine

InChI

InChI=1S/C11H14N2O/c1-3-11(13-14)9(2)7-10-5-4-6-12-8-10/h4-8,11H,3H2,1-2H3/b9-7+

InChI Key

ZJNKUZQXZJOGMM-VQHVLOKHSA-N

Isomeric SMILES

CCC(/C(=C/C1=CN=CC=C1)/C)N=O

Canonical SMILES

CCC(C(=CC1=CN=CC=C1)C)N=O

Origin of Product

United States

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